2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-[5-(Propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a hybrid heterocyclic compound featuring a benzofuran core linked via an acetamide bridge to a 1,3,4-thiadiazole ring. The molecular formula of closely related analogs ranges from C₁₇H₁₉N₃O₂S to C₁₈H₂₁N₃O₂S, depending on substituents, with molecular weights between 329.42–347.44 g/mol .
Synthesis of such compounds typically involves coupling substituted benzofuran or phenoxyacetic acid derivatives with functionalized 1,3,4-thiadiazole amines. For example, outlines carboxamide thiadiazole synthesis via carbodiimide-mediated coupling (Figure 22), while describes thiadiazole formation using POCl₃-mediated cyclization . The target compound is cataloged in screening libraries (e.g., ChemDiv ID D038-1003/D038-1004), indicating its exploration in drug discovery .
Properties
Molecular Formula |
C18H21N3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(5-propan-2-yl-1-benzofuran-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H21N3O2S/c1-10(2)12-5-6-15-14(7-12)13(9-23-15)8-16(22)19-18-21-20-17(24-18)11(3)4/h5-7,9-11H,8H2,1-4H3,(H,19,21,22) |
InChI Key |
HYWKJMFFRYLANK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring through cyclization reactions involving phenols and aldehydes. The thiadiazole ring is usually synthesized via the reaction of thiosemicarbazide with carboxylic acids or their derivatives. The final step involves coupling these two moieties through an acetamide linkage under controlled conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also crucial aspects of the industrial process to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: Both rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzofuran and thiadiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can interact with hydrophobic pockets, while the thiadiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- 3a-g () : Exhibited IC₅₀ values of 2.1–8.7 μM against breast (MDA-MB-231), prostate (PC3), and glioblastoma (U87) cell lines. The trifluoromethyl group enhanced potency by modulating kinase inhibition .
- Acetazolamide Derivatives () : Thiadiazole-2-sulphonamides showed 60–85% cytotoxicity in MTT assays, with free radical scavenging and antimitotic activity linked to sulphonamide and benzoyl groups .
Biological Activity
The compound 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a novel derivative that combines the structural features of benzofuran and thiadiazole. This article explores its biological activity, particularly focusing on its anticancer properties and antimicrobial effects, supported by relevant data and case studies.
Structural Overview
The molecular structure of the compound can be broken down into two key components:
- Benzofuran moiety : Known for its diverse biological activities, including anticancer effects.
- Thiadiazole moiety : Associated with various pharmacological activities, including antimicrobial and antitumor properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer activity of compounds similar to the target compound. A structure–activity relationship (SAR) analysis indicates that modifications in the benzofuran and thiadiazole rings significantly influence cytotoxicity against various cancer cell lines.
Key Findings:
- Cytotoxicity : Compounds with similar structures demonstrated significant cytotoxicity against several cancer cell lines. For instance, a related benzofuran derivative exhibited an IC50 value of 0.46 μM against head and neck cancer cells (SQ20B) .
- Mechanism of Action : The anticancer activity may involve the inhibition of key kinases such as Src and ZAP-70, which are implicated in cancer progression .
Antimicrobial Activity
The compound’s potential antimicrobial properties have been explored through various in vitro studies. Thiadiazole derivatives have shown promising results against a range of pathogens.
Research Insights:
- Minimum Inhibitory Concentration (MIC) : Related thiadiazole compounds displayed MIC values ranging from 0.17 mg/mL to 0.47 mg/mL against bacterial strains such as E. coli and S. Typhimurium .
- Broad-Spectrum Activity : Some derivatives exhibited broad-spectrum antimicrobial activity, indicating that modifications in the thiadiazole ring can enhance efficacy against both Gram-positive and Gram-negative bacteria .
Data Tables
| Activity Type | Compound Reference | IC50/MIC Values | Target Organism/Cell Line |
|---|---|---|---|
| Anticancer Activity | Benzofuran Derivative | 0.46 μM | SQ20B (Head and Neck Cancer) |
| Antimicrobial Activity | Thiadiazole Derivative | MIC 0.17 mg/mL (E. coli) | E. coli |
| Antimicrobial Activity | Thiadiazole Derivative | MIC 0.23 mg/mL (S. Typhimurium) | S. Typhimurium |
Case Studies
- Benzofuran Derivatives in Cancer Treatment :
- Thiadiazole Derivatives Against Bacterial Infections :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
